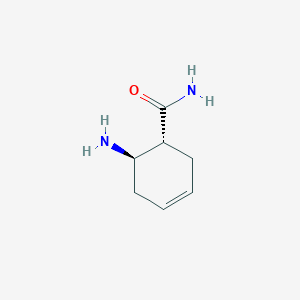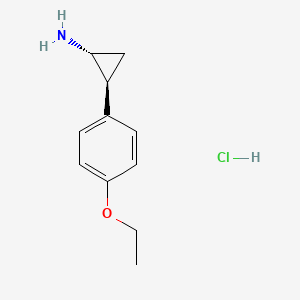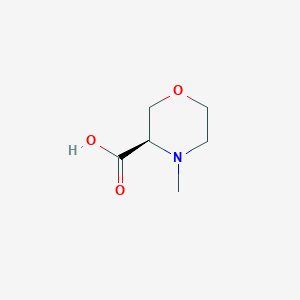
(1S,2R)-2-propylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-propylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound is characterized by its cyclopropane ring, which is substituted with a propyl group and a carboxylic acid group, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-propylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The stereochemistry of the product can be controlled by using chiral catalysts or chiral auxiliaries during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of enantioselective hydrogenation or enzymatic resolution techniques to obtain the desired enantiomer. These methods are preferred due to their efficiency and ability to produce large quantities of the compound with high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-propylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the cyclopropane ring .
Aplicaciones Científicas De Investigación
(1S,2R)-2-propylcyclopropanecarboxylic acid has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-propylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of the enzyme and the outcome of the reaction. The cyclopropane ring’s strain and the stereochemistry of the compound play crucial roles in its reactivity and interaction with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-propylcyclopropanecarboxylic acid: The enantiomer of (1S,2R)-2-propylcyclopropanecarboxylic acid, with similar chemical properties but different biological activities due to its opposite stereochemistry.
2-propylcyclopropanecarboxylic acid: The racemic mixture of the compound, containing both enantiomers in equal proportions.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and racemic mixture. This makes it a valuable compound in asymmetric synthesis and chiral drug development .
Propiedades
Número CAS |
1821758-03-5 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-propylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clave InChI |
VGXKFXUFNJJDGP-UHFFFAOYSA-N |
SMILES |
CCCC1CC1C(=O)O |
SMILES isomérico |
CCC[C@@H]1C[C@@H]1C(=O)O |
SMILES canónico |
CCCC1CC1C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B3247463.png)

![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)


![Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-](/img/structure/B3247508.png)

![(1R,2S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3247521.png)


![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B3247540.png)

